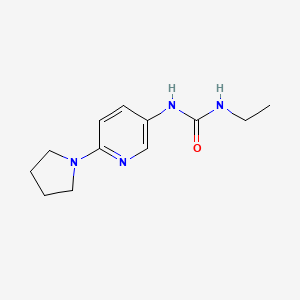
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide, also known as FMPP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a potent and selective agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. FMPP has gained attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
科学研究应用
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including pain, anxiety, depression, and addiction. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain, appetite, mood, and memory.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide involves its binding to the CB1 receptor, which is a G protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K). These signaling pathways are involved in the regulation of various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite, mood, and memory. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have a high affinity for the CB1 receptor, which is primarily found in the central nervous system, but is also present in peripheral tissues, including the immune system and the gastrointestinal tract.
实验室实验的优点和局限性
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide, including the investigation of its potential as a treatment for various neurological disorders, including pain, anxiety, depression, and addiction. It may also be useful in the development of new anti-inflammatory agents and cancer treatments. Further studies are needed to determine the optimal dosing and administration of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide and to investigate its potential side effects and toxicity. Additionally, the development of new CB1 receptor agonists with improved pharmacokinetic properties and reduced side effects may provide new opportunities for therapeutic intervention.
In conclusion, 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders. Its high potency and selectivity for the CB1 receptor make it a valuable research tool, but further studies are needed to determine its optimal dosing and administration and to investigate its potential side effects and toxicity. The investigation of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide and other CB1 receptor agonists may provide new opportunities for therapeutic intervention in the future.
合成方法
The synthesis of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 4-fluoroacetophenone with methylamine, followed by the addition of propionic acid and acetic anhydride. The resulting intermediate is then reacted with hydrazine hydrate to produce the final product, 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide. The purity of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)13-12(14(19)16-3)8-17-18(13)11-6-4-10(15)5-7-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGTYMDDZKRRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

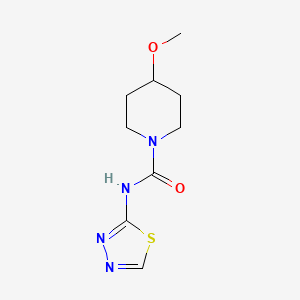
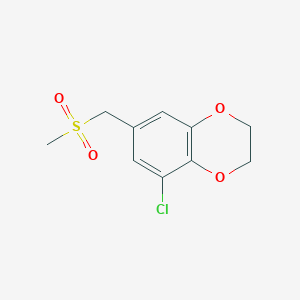
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)
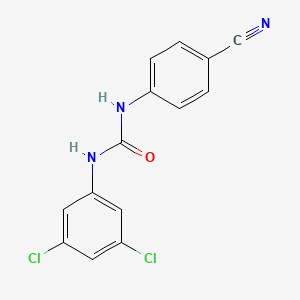
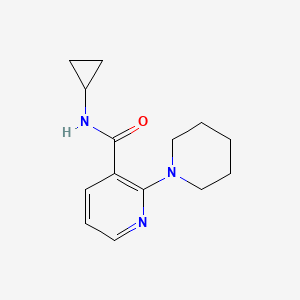
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)


![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)
